molecular formula C24H37N3O4 B14866299 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-isopropylphenyl)ethyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-isopropylphenyl)ethyl)pyrrolidine-2-carboxamide

Cat. No.: B14866299
M. Wt: 431.6 g/mol
InChI Key: FPHVSWUJMFIEOJ-PSMQTCRGSA-N
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Description

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic compound with a specific stereochemistry It is characterized by its pyrrolidine ring, acetamido group, and a hydroxy group, among other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamido group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Addition of the hydroxy group: This can be introduced through hydroxylation reactions using oxidizing agents.

    Attachment of the dimethylbutanoyl group: This step involves the use of butanoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), amines, alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in reactions.

Biology

    Enzyme inhibition studies: The compound can be used to study the inhibition of specific enzymes due to its structural features.

    Protein binding studies: Its interaction with proteins can be studied to understand binding mechanisms.

Medicine

    Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Therapeutic applications: It may have potential therapeutic applications in treating certain diseases.

Industry

    Pharmaceutical manufacturing: The compound can be used in the production of pharmaceuticals.

    Chemical industry: It can be used as a building block for the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may interact with active sites of enzymes, leading to inhibition or activation. The hydroxy group can form hydrogen bonds with target molecules, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups.

Uniqueness

    Specific stereochemistry: The (2S,4R) configuration is unique and affects the compound’s reactivity and interactions.

    Functional groups: The combination of acetamido, hydroxy, and dimethylbutanoyl groups gives the compound unique chemical properties.

This detailed article provides a comprehensive overview of (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(propan-2-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H37N3O4

Molecular Weight

431.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-(4-propan-2-ylphenyl)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H37N3O4/c1-14(2)17-8-10-18(11-9-17)15(3)25-22(30)20-12-19(29)13-27(20)23(31)21(24(5,6)7)26-16(4)28/h8-11,14-15,19-21,29H,12-13H2,1-7H3,(H,25,30)(H,26,28)/t15-,19+,20-,21+/m0/s1

InChI Key

FPHVSWUJMFIEOJ-PSMQTCRGSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

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